molecular formula C14H15BrN2O B1520416 4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 1183887-98-0

4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No. B1520416
CAS RN: 1183887-98-0
M. Wt: 307.19 g/mol
InChI Key: NBDHCZLNYYKNMK-UHFFFAOYSA-N
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Description

“4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 1183887-98-0 . It has a molecular weight of 307.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15BrN2O/c1-10-4-3-5-11 (6-10)9-17 (2)14 (18)13-7-12 (15)8-16-13/h3-8,16H,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Scientific Research Applications

Bromination of Pyrroles

Research by Gao et al. (2018) focused on the bromination of pyrroles, revealing that electrophilic bromination typically results in a mix of 4- and 5-brominated species, often favoring the 4-position. This study highlights the importance of substrate-controlled regioselective bromination in achieving desired brominated products (Gao et al., 2018).

Synthesis of Marine Natural Products

Wischang and Hartung (2011) demonstrated the synthesis of marine natural products under biomimetic conditions, including 4,5-dibromopyrrole-2-carboxamide, showcasing the utility of bromopyrroles in mimicking natural biosynthesis processes (Wischang & Hartung, 2011).

Tyrosine Kinase Inhibition

Rewcastle et al. (1998) explored the role of bromophenylamino pyridopyrimidines, such as PD 158780, in inhibiting the tyrosine kinase activity of epidermal growth factor receptors. This research is crucial for understanding the therapeutic potential of these compounds in targeting specific signal transduction enzymes (Rewcastle et al., 1998).

Anticonvulsant Enaminones

Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of various anticonvulsant enaminones, providing insights into their molecular interactions and potential therapeutic applications (Kubicki, Bassyouni & Codding, 2000).

HIV-1 Reverse Transcriptase Inhibition

Tamazyan et al. (2007) studied a compound structurally similar to 4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide, highlighting its potential as an anti-HIV-1 non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).

CCR5 Antagonist Synthesis

Ikemoto et al. (2005) developed a practical synthesis method for a CCR5 antagonist, demonstrating the importance of brominated intermediates in medicinal chemistry (Ikemoto et al., 2005).

Novel Cyclization Modes

Lisowskaya, Alajarín, and Sánchez-Andrada (2006) investigated novel cyclization modes of brominated pyrrole derivatives, contributing to the advancement of organic synthesis techniques (Lisowskaya, Alajarín & Sánchez-Andrada, 2006).

Multikilogram-Scale Synthesis

Ennis et al. (1999) optimized a multikilogram-scale synthesis process involving brominated pyrrole intermediates, showcasing the scalability of such syntheses in industrial applications (Ennis et al., 1999).

Radical Cyclizations

Clark et al. (1999) demonstrated efficient room temperature copper(I) mediated 5-endo radical cyclizations, highlighting the versatility of brominated pyrrole compounds in organic synthesis (Clark et al., 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-10-4-3-5-11(6-10)9-17(2)14(18)13-7-12(15)8-16-13/h3-8,16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDHCZLNYYKNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C)C(=O)C2=CC(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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